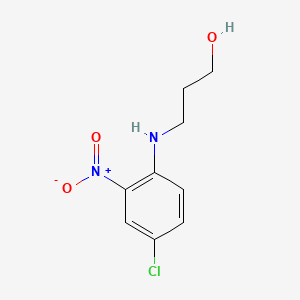
2-((1,3-Dioxoisoindolin-2-yl)oxy)acetamide
概要
説明
2-((1,3-Dioxoisoindolin-2-yl)oxy)acetamide is a chemical compound with the molecular formula C10H8N2O4 It is characterized by the presence of a phthalimide group attached to an acetamide moiety through an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetamide typically involves the reaction of phthalimide with chloroacetic acid or its derivatives. One common method includes the following steps:
Formation of Phthalimide Anion: Phthalimide is treated with a strong base such as sodium hydride (NaH) to form the phthalimide anion.
Nucleophilic Substitution: The phthalimide anion reacts with chloroacetic acid or its ester derivative under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
2-((1,3-Dioxoisoindolin-2-yl)oxy)acetamide can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phthalimide and acetic acid.
Substitution Reactions: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Substitution: Various nucleophiles such as amines or alcohols can be used under reflux conditions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: Phthalimide and acetic acid.
Substitution: Various substituted acetamides depending on the nucleophile used.
Oxidation/Reduction: Different oxidation states of the compound or reduced forms.
科学的研究の応用
2-((1,3-Dioxoisoindolin-2-yl)oxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The phthalimide group is known for its ability to form stable complexes with metal ions, which can be exploited in various biochemical applications.
類似化合物との比較
Similar Compounds
Phthalimide: The parent compound, used in the synthesis of various derivatives.
N-Phthaloylglycine: A similar compound with a glycine moiety instead of an acetamide group.
Phthalimidooxyacetic Acid: Another derivative with an acetic acid moiety.
Uniqueness
2-((1,3-Dioxoisoindolin-2-yl)oxy)acetamide is unique due to its specific structure, which combines the properties of phthalimide and acetamide. This combination allows for versatile chemical reactivity and a wide range of applications in different fields.
特性
CAS番号 |
113211-25-9 |
|---|---|
分子式 |
C10H8N2O4 |
分子量 |
220.18 g/mol |
IUPAC名 |
2-(1,3-dioxoisoindol-2-yl)oxyacetamide |
InChI |
InChI=1S/C10H8N2O4/c11-8(13)5-16-12-9(14)6-3-1-2-4-7(6)10(12)15/h1-4H,5H2,(H2,11,13) |
InChIキー |
GEOOVYBHZDGENN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC(=O)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine](/img/structure/B8810966.png)











![1-[(3-Phenoxyphenyl)methyl]piperazine](/img/structure/B8811060.png)
